Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate
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Overview
Description
“Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate” is a chemical compound with the linear formula C18H16F3NO5 . It has a molecular weight of 383.327 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H16F3NO5 . The compound has a molecular weight of 383.327 .Scientific Research Applications
Synthesis and Intermediates
Synthesis from Malic Acid : A study by Zhang et al. (2009) demonstrated a synthesis method for methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation. This synthesis provides various 4-arylbutanoates, which are significant intermediates for the creation of biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Generation of Novel Pyrrolizine Derivatives : Unaleroglu et al. (2007) discussed the use of methyl 2-oxo-4-phenylbut-3-enoate derivatives in generating novel alkylated pyrroles. This process led to the synthesis of pyrrolizine derivatives, highlighting the compound's utility in constructing complex chemical structures (Unaleroglu, Aytaç, & Temelli, 2007).
Chromenes and Chromones Synthesis : Wen et al. (2012) developed a method to prepare methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from trifluoromethylated building blocks. This process is crucial for creating 2-trifluoromethyl-substituted polyfunctionalized chromenes and chromones, showcasing the compound's versatility in synthetic chemistry (Wen, Zhang, Lin, Shen, & Lu, 2012).
Analytical and Structural Studies
- Crystal Structure Analysis : Research by Zhong et al. (2010) involved the crystal structure analysis of derivatives synthesized from diflunisal, an anti-inflammatory drug. This study highlights the compound's importance in understanding molecular structures and interactions (Zhong, Hu, Xia, Jiang, & Chen, 2010).
Biomedical Research and Applications
- Antimicrobial Activity : Sarvaiya et al. (2019) synthesized compounds using methyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro pyrimidine derivatives. These compounds were evaluated for their antimicrobial activity, indicating the potential biomedical applications of methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate (Sarvaiya, Gulati, & Patel, 2019).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate are currently unknown
Mode of Action
It is known that the compound can participate in various chemical reactions, such as suzuki–miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, widely used in organic synthesis for the formation of carbon-carbon bonds .
Biochemical Pathways
It’s possible that the compound may influence pathways related to its chemical reactivity, such as those involved in Suzuki–Miyaura coupling
Properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-19-10(17)11(18,12(13,14)15)7-9(16)8-5-3-2-4-6-8/h2-6,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPSHNKZJDVTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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